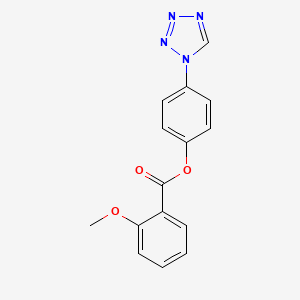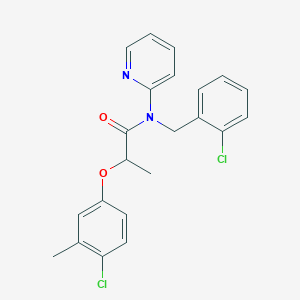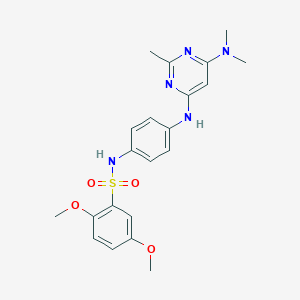![molecular formula C29H28N2O3 B11333074 N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11333074.png)
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide (let’s call it Compound X for brevity) is a fascinating molecule with a complex structure. Let’s break it down:
-
Indole Core: : The indole moiety (1H-indol-3-yl) provides the aromatic backbone. Indoles are found in various natural products and have diverse biological activities.
-
Phenyl and Methoxyphenyl Groups: : Compound X features a phenyl ring (4-methoxyphenyl) attached to the indole core. The methoxy group (–OCH₃) enhances its lipophilicity and influences its interactions with biological targets.
-
Benzofuran Ring: : The benzofuran ring (3,5,6-trimethyl-1-benzofuran-2-carboxamide) contributes to the overall structure. Benzofurans exhibit interesting pharmacological properties.
Métodos De Preparación
Compound X can be synthesized through a multistep process. Here’s a simplified route:
-
Formation of Intermediate: : Start with tryptamine (1) and react it with ibuprofen (2- (4-isobutylphenyl) propionic acid) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. This forms the intermediate N-[2-(1H-indol-3-yl)-2-(4-isobutylphenyl)ethyl]-2-(4-isobutylphenyl)propanamide.
-
Methylation: : Next, methylate the phenolic oxygen using a suitable reagent to introduce the methoxy group.
-
Benzofuran Formation: : Cyclize the intermediate to form the benzofuran ring.
Análisis De Reacciones Químicas
Compound X undergoes various reactions:
Oxidation: It can be oxidized to form a corresponding ketone or carboxylic acid.
Reduction: Reduction of the carbonyl group yields the alcohol or amine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and Lewis acids (e.g., AlCl₃).
Aplicaciones Científicas De Investigación
Compound X’s applications span multiple fields:
Medicine: Investigate its anti-inflammatory, analgesic, or antipyretic properties.
Chemistry: Explore its reactivity and potential as a synthetic intermediate.
Biology: Study its effects on cellular pathways and receptors.
Industry: Assess its industrial applications (e.g., as a starting material for drug synthesis).
Mecanismo De Acción
Compound X likely interacts with specific receptors or enzymes. Further research is needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Compound X’s uniqueness lies in its combination of indole, phenyl, and benzofuran moieties. Similar compounds include other indole-based derivatives and benzofurans .
Propiedades
Fórmula molecular |
C29H28N2O3 |
|---|---|
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
N-[2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H28N2O3/c1-17-13-23-19(3)28(34-27(23)14-18(17)2)29(32)31-15-24(20-9-11-21(33-4)12-10-20)25-16-30-26-8-6-5-7-22(25)26/h5-14,16,24,30H,15H2,1-4H3,(H,31,32) |
Clave InChI |
MFNQYKIGTJODFA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NCC(C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11333005.png)
![N-[2-(4-ethoxy-3-methoxyphenyl)-2-(1H-indol-3-yl)ethyl]-3-methoxybenzamide](/img/structure/B11333006.png)
![7-(4-chlorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11333012.png)
![Ethyl 2-({[1-(thiophen-2-ylsulfonyl)piperidin-3-yl]carbonyl}amino)benzoate](/img/structure/B11333018.png)

![{1-[(2-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B11333037.png)
![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-ethoxybenzamide](/img/structure/B11333041.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide](/img/structure/B11333048.png)

![N-[5-(4-chlorophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3-nitrobenzamide](/img/structure/B11333053.png)

![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(4-methoxy-2-nitrophenyl)acetamide](/img/structure/B11333061.png)
![4-(4-benzylpiperazin-1-yl)-7-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11333065.png)
![8-(2-methoxyphenyl)-10-(3-methoxyphenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one](/img/structure/B11333070.png)
